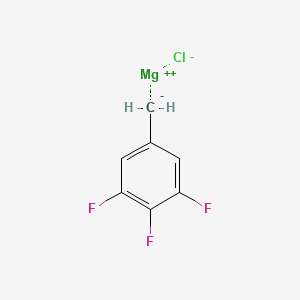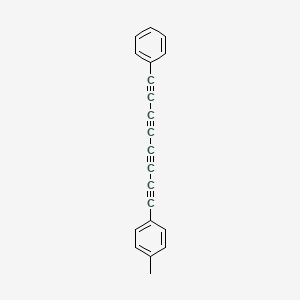![molecular formula C17H25N3O4S B15169283 N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine CAS No. 648416-02-8](/img/structure/B15169283.png)
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-methoxyphenyl group, linked to a propanoyl group and L-cysteine. Its structure suggests potential interactions with biological targets, making it a subject of research in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable acylating agent to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then coupled with L-cysteine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as Yb(OTf)3, and solvents like acetonitrile to facilitate the reaction . Additionally, purification steps such as recrystallization from optimized solvents would be employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The piperazine ring and the methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-cysteine can yield sulfoxides or sulfones, while reduction of the carbonyl group in the propanoyl moiety can produce alcohols.
科学研究应用
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological targets make it useful in studying receptor-ligand interactions.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, including the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring and methoxyphenyl group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific biological context and the targets being studied.
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An α1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine is unique due to its combination of a piperazine ring, methoxyphenyl group, and L-cysteine moiety. This unique structure allows it to interact with a distinct set of molecular targets, potentially offering therapeutic benefits not seen with other similar compounds.
属性
CAS 编号 |
648416-02-8 |
|---|---|
分子式 |
C17H25N3O4S |
分子量 |
367.5 g/mol |
IUPAC 名称 |
(2R)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H25N3O4S/c1-24-15-5-3-2-4-14(15)20-10-8-19(9-11-20)7-6-16(21)18-13(12-25)17(22)23/h2-5,13,25H,6-12H2,1H3,(H,18,21)(H,22,23)/t13-/m0/s1 |
InChI 键 |
DFYPQKPGYNPRHE-ZDUSSCGKSA-N |
手性 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)N[C@@H](CS)C(=O)O |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(CS)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Methylphenyl)thiophen-3-yl]acetonitrile](/img/structure/B15169201.png)

![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
![2-[2-(4-Oxopiperidin-1-yl)ethanesulfonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15169216.png)

![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)

![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)

![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)

![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
